

Application Notes and Protocols for DNA Damage Response Assay Following DCLRE1B Knockdown

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Compound of Interest

Compound Name:

DCLRE1B Human Pre-designed
siRNA Set A

Cat. No.:

B15607018

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These application notes provide a comprehensive guide for investigating the cellular response to DNA damage following the targeted knockdown of the DNA Cross-Link Repair 1B (DCLRE1B) gene, also known as Apollo. DCLRE1B is a crucial nuclease involved in the repair of DNA interstrand crosslinks (ICLs) and in the protection of telomeres.[1][2] Its depletion is expected to sensitize cells to ICL-inducing agents and lead to an accumulation of DNA damage.

This document outlines detailed protocols for siRNA-mediated knockdown of DCLRE1B, induction of DNA damage, and subsequent analysis using the Comet assay, yH2AX immunofluorescence, and 53BP1 foci formation assays. Accompanying tables present expected quantitative outcomes, and diagrams illustrate the experimental workflow and the pertinent DNA damage response pathways.

Data Presentation

The following tables summarize the anticipated quantitative data from the DNA damage response assays after DCLRE1B knockdown and treatment with an ICL-inducing agent (e.g., Mitomycin C or Cisplatin).



Table 1: Quantification of DNA Damage using the Comet Assay. The percentage of DNA in the comet tail is a direct measure of DNA strand breaks. An increase in this value signifies greater DNA damage.

Condition	Treatment	Mean % Tail DNA (± SD)
Control siRNA	Vehicle	5.2 (± 1.8)
Control siRNA	ICL Agent	25.6 (± 4.5)
DCLRE1B siRNA	Vehicle	8.1 (± 2.2)
DCLRE1B siRNA	ICL Agent	55.3 (± 7.9)

Table 2: Analysis of DNA Double-Strand Breaks by yH2AX Foci Formation. The number of nuclear yH2AX foci is a sensitive marker for DNA double-strand breaks (DSBs).

Condition	Treatment	Mean yH2AX Foci per Nucleus (± SD)
Control siRNA	Vehicle	2.5 (± 1.1)
Control siRNA	ICL Agent	30.8 (± 6.2)
DCLRE1B siRNA	Vehicle	4.9 (± 1.9)
DCLRE1B siRNA	ICL Agent	68.7 (± 10.4)

Table 3: Assessment of DNA Damage Response by 53BP1 Foci Formation. 53BP1 is a key protein in the non-homologous end joining (NHEJ) pathway of DSB repair and forms nuclear foci at sites of DNA damage.

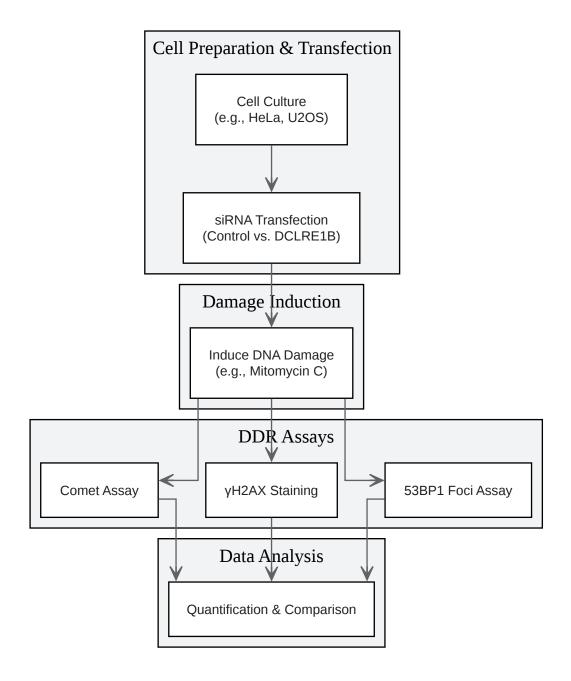


Condition	Treatment	Mean 53BP1 Foci per Nucleus (± SD)
Control siRNA	Vehicle	1.8 (± 0.9)
Control siRNA	ICL Agent	28.4 (± 5.5)
DCLRE1B siRNA	Vehicle	3.6 (± 1.5)
DCLRE1B siRNA	ICL Agent	62.1 (± 9.8)

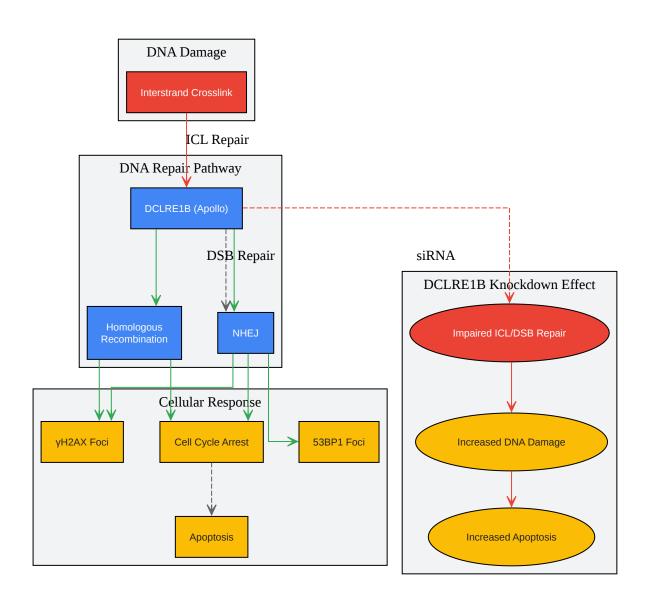
Visualizations

The following diagrams illustrate the experimental workflow and the relevant signaling pathways.









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References

- 1. DCLRE1B Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
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